2-Amino-5-bromo-3-methoxybenzonitrile
Overview
Description
2-Amino-5-bromo-3-methoxybenzonitrile is an organic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It is typically a white to light yellow solid and is soluble in various organic solvents such as ethanol and xylene . This compound contains functional groups such as amino, bromo, and methoxy, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 2-Amino-5-bromo-3-methoxybenzonitrile typically involves multiple steps, including bromination, amination, and methoxylation of appropriate starting materials. One common synthetic route starts with the bromination of 3-methoxybenzonitrile, followed by amination to introduce the amino group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of specific catalysts .
Chemical Reactions Analysis
2-Amino-5-bromo-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-5-bromo-3-methoxybenzonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the development of bioactive molecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-methoxybenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pathways involved can vary widely based on the specific context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Amino-5-bromo-3-methoxybenzonitrile include:
2-Amino-5-bromobenzonitrile: Lacks the methoxy group, which may affect its reactivity and applications.
2-Amino-3-methoxybenzonitrile: Lacks the bromo group, influencing its chemical behavior.
2-Bromo-3-methoxybenzonitrile:
The presence of the amino, bromo, and methoxy groups in this compound makes it unique and versatile for various synthetic applications .
Properties
IUPAC Name |
2-amino-5-bromo-3-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAUXXMHNXMZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176718-54-0 | |
Record name | 2-Amino-5-bromo-3-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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